molecular formula C19H23ClN2O2 B11190116 2-(4-(2-Chlorophenyl)piperazin-1-yl)-1-(4-methoxyphenyl)ethanol

2-(4-(2-Chlorophenyl)piperazin-1-yl)-1-(4-methoxyphenyl)ethanol

Cat. No.: B11190116
M. Wt: 346.8 g/mol
InChI Key: GMYNJYKKXZNWHA-UHFFFAOYSA-N
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Description

2-[4-(2-Chlorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethan-1-ol is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are commonly found in pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-chlorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethan-1-ol typically involves the reaction of 2-chlorophenylpiperazine with 4-methoxyphenylacetaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of 2-[4-(2-chlorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethan-1-ol may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and higher efficiency. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-chlorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-(2-chlorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(4-Bromophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethan-1-ol
  • 2-[4-(2-Chloroacetyl)piperazin-1-yl]-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide

Uniqueness

2-[4-(2-chlorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethan-1-ol is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it suitable for specific applications in medicine and industry .

Properties

Molecular Formula

C19H23ClN2O2

Molecular Weight

346.8 g/mol

IUPAC Name

2-[4-(2-chlorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol

InChI

InChI=1S/C19H23ClN2O2/c1-24-16-8-6-15(7-9-16)19(23)14-21-10-12-22(13-11-21)18-5-3-2-4-17(18)20/h2-9,19,23H,10-14H2,1H3

InChI Key

GMYNJYKKXZNWHA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CN2CCN(CC2)C3=CC=CC=C3Cl)O

Origin of Product

United States

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